
2-Methyl-4-(pyridin-2-ylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(pyridin-2-ylmethoxy)aniline is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26306 . It is also known by its CAS number 105326-87-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to an aniline ring via a methoxy group . The presence of these functional groups can influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Applications De Recherche Scientifique
Photoluminescent Properties and Coordination Chemistry
- Syntheses and Photoluminescent Properties : A study on the synthesis of coordination polymers constructed from flexible hexadentate di-Schiff base ligands, including compounds related to 2-Methyl-4-(pyridin-2-ylmethoxy)aniline, revealed complex 3D frameworks with significant photoluminescent properties. These frameworks incorporate Ag–C bonds and exhibit unique thermal stabilities and UV-vis absorption characteristics, suggesting applications in photoluminescent materials (Sun et al., 2012).
Catalysis and Chemical Reactions
- Catalytic Properties : Novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, derived from compounds similar to this compound, were synthesized and characterized. These complexes demonstrated potential as catalysts in chemical reactions, opening avenues for research in catalytic processes (Dridi et al., 2014).
Material Science and Polymer Research
- Anticorrosive Properties : The anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel in acidic solutions were investigated, showcasing the potential of such compounds in corrosion protection. This research provides insight into the development of new anticorrosive materials for industrial applications (Alam et al., 2016).
Electronic and Optical Materials
- Electrocatalytic Properties : A study on the synthesis and characterization of a custom-designed conjugated polymer with a pyridine side chain explored its potential application in electrochemical fuel generation, including hydrogen production and CO2 reduction. The polymer exhibits promising electrocatalytic behavior, highlighting its utility in energy conversion and storage technologies (Hursán et al., 2016).
Coordination Polymers and Molecular Structures
- Coordination Polymers : The formation of coordination polymers and macrocycles using flexible bis(2-pyridyl) ligands, including derivatives of this compound, has been reported. These structures depend on ligand choice and stoichiometry, showing diverse applications in molecular engineering and supramolecular chemistry (Oh et al., 2005).
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in promoting c–h amination mediated by cupric acetate .
Mode of Action
The mode of action of 2-Methyl-4-(pyridin-2-ylmethoxy)aniline involves the β-C (sp2)–H bonds of benzamide derivatives being effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
Result of Action
It is known that similar compounds exhibit excellent antiproliferative activity against certain cell lines .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-4-(pyridin-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-12(5-6-13(10)14)16-9-11-4-2-3-7-15-11/h2-8H,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRHRVATVHQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
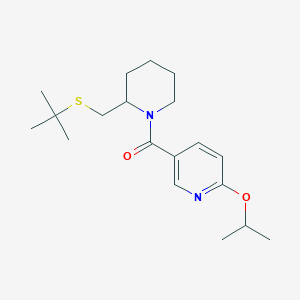
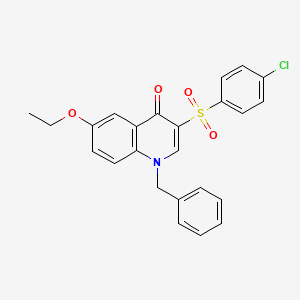
![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)
![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2706931.png)
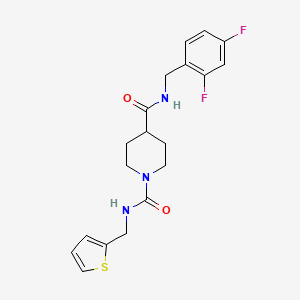
![4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B2706934.png)

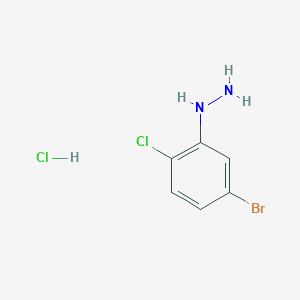
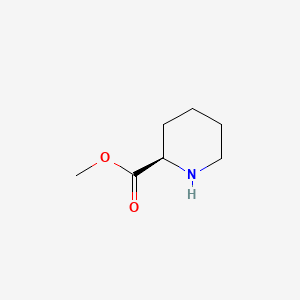
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2706942.png)
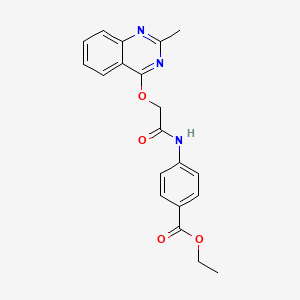
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)

![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
